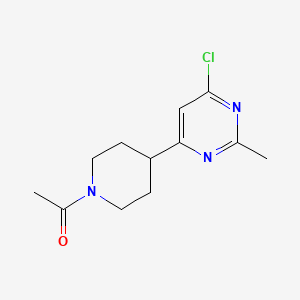
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one
Overview
Description
“1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol . It is available for bulk manufacturing, sourcing, and procurement .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, and the solvent is removed in vacuo .Molecular Structure Analysis
The molecular structure of “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” is defined by its molecular formula C12H16ClN3O . The 1H-NMR Spectrum corresponds to the assigned structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 4,6-dichloro-2-methylpyrimidine with piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, and the solvent is removed in vacuo .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” include a molecular weight of 253.73 g/mol .Scientific Research Applications
Synthesis of Novel Compounds
- A study by Shahinshavali et al. (2021) explores the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, demonstrating a method for creating compounds with potential pharmaceutical applications (Shahinshavali et al., 2021).
Crystal and Molecular Structure Analysis
- Research by Odell et al. (2007) investigates the crystal and molecular structures of compounds related to "1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one." This research provides insights into the conformational properties of such compounds, which is crucial for understanding their potential interactions in biological systems (Odell et al., 2007).
Antibacterial Activity
- Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the synthesis of various compounds including 1-(4-(piperidin-1-yl)phenyl)ethanone and tested them for antibacterial activity. This indicates potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Development of Functionalized Crown Ethers
- Nawrozkij et al. (2014) report on a method for synthesizing building-blocks for the creation of functionalized crown ethers. These ethers have significant applications in various areas of chemical research (Nawrozkij et al., 2014).
Bioactivity Studies
- A study by Si-jia Xue (2011) focuses on the synthesis and bioactivity of a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime. This research offers insights into the potential bioactivity of compounds within the same class (Xue Si-jia, 2011).
Crystal Structure and Electronic Properties
- Georges et al. (1989) present an analysis of the crystal structures and electronic properties of anticonvulsant drugs. This research is relevant to understanding how similar compounds may interact with biological systems (Georges et al., 1989).
Synthesis of Anticonvulsant Compounds
- Another study by Georges et al. (1989) examines the synthesis of anticonvulsant compounds and their structural properties, providing further insights into the potential pharmaceutical applications of similar compounds (Georges et al., 1989).
properties
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-8-14-11(7-12(13)15-8)10-3-5-16(6-4-10)9(2)17/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGLALTPYZDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
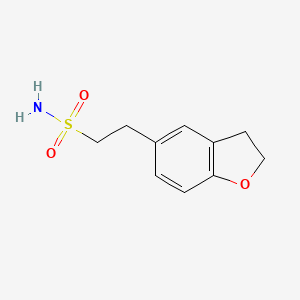
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)

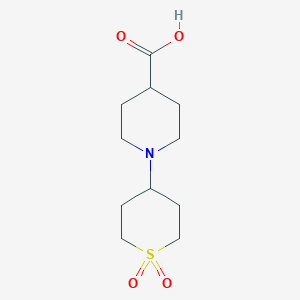
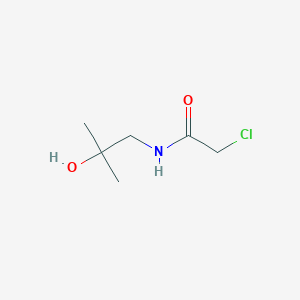
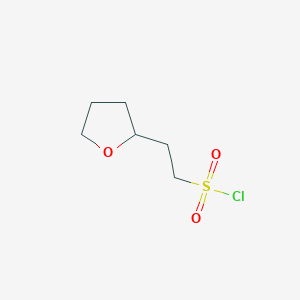

![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
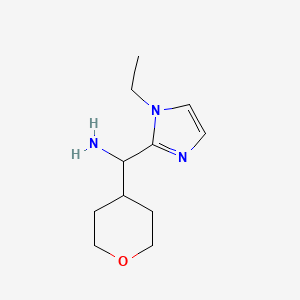

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)
![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
